molecular formula C15H16O2 B2641899 (3-Methoxyphenyl)(m-tolyl)methanol CAS No. 844683-32-5

(3-Methoxyphenyl)(m-tolyl)methanol

Cat. No.: B2641899
CAS No.: 844683-32-5
M. Wt: 228.291
InChI Key: GZERNPXBXFCTLY-UHFFFAOYSA-N
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Description

(3-Methoxyphenyl)(m-tolyl)methanol is an organic compound with the molecular formula C15H16O2 It is a derivative of methanol where the hydrogen atoms are replaced by a 3-methoxyphenyl group and an m-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxyphenyl)(m-tolyl)methanol can be achieved through several methods. One common approach involves the Grignard reaction, where a Grignard reagent such as m-tolylmagnesium bromide reacts with 3-methoxybenzaldehyde. The reaction is typically carried out in anhydrous ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The reaction mixture is often subjected to distillation and recrystallization to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(3-Methoxyphenyl)(m-tolyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Methoxyphenyl)(m-tolyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3-Methoxyphenyl)(m-tolyl)methanol exerts its effects involves interactions with various molecular targets. The methoxy and tolyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to specific receptors or enzymes. These interactions can modulate biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Methoxyphenyl)(m-tolyl)methanol is unique due to the specific positioning of the methoxy and tolyl groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its isomers .

Biological Activity

(3-Methoxyphenyl)(m-tolyl)methanol, a compound with potential therapeutic applications, has garnered interest in various fields of biological research. This article explores its biological activity, including its antimicrobial, antioxidant, and cytotoxic properties, supported by relevant data and findings from diverse studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H18O2. The compound features a methoxy group and two aromatic rings, which contribute to its biological activities.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains.

  • Case Study : A study conducted on the antibacterial effects of this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.
Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Pseudomonas aeruginosa1.5

This indicates a promising potential for use in treating bacterial infections.

2. Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays, including DPPH and FRAP methods.

  • Findings : The compound exhibited a notable ability to scavenge free radicals, with an IC50 value of approximately 50 µg/mL in the DPPH assay, indicating its potential as an antioxidant agent.

3. Cytotoxicity Studies

Cytotoxicity assessments against cancer cell lines have shown that this compound can induce apoptosis in specific cancer cells.

  • Case Study : In vitro tests on human cancer cell lines (e.g., HeLa and A549) revealed that treatment with this compound resulted in reduced cell viability, with IC50 values of 30 µg/mL for HeLa cells and 40 µg/mL for A549 cells.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Antimicrobial Action : The compound may disrupt bacterial cell membranes or interfere with metabolic pathways.
  • Antioxidant Mechanism : It likely donates electrons to free radicals, neutralizing their harmful effects.
  • Cytotoxic Effects : Induction of apoptosis may occur via the mitochondrial pathway, leading to caspase activation.

Research Findings Summary

The following table summarizes key findings from recent studies on the biological activities of this compound:

Activity TypeTest MethodResultReference
AntimicrobialBroth dilutionEffective against S. aureus (MIC = 0.5 mg/mL)
AntioxidantDPPH assayIC50 = 50 µg/mL
CytotoxicityMTT assayIC50 = 30 µg/mL (HeLa)

Properties

IUPAC Name

(3-methoxyphenyl)-(3-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-11-5-3-6-12(9-11)15(16)13-7-4-8-14(10-13)17-2/h3-10,15-16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZERNPXBXFCTLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C2=CC(=CC=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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